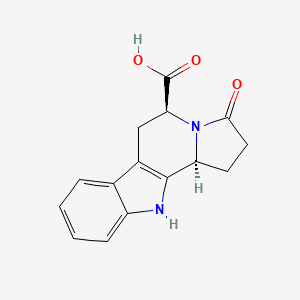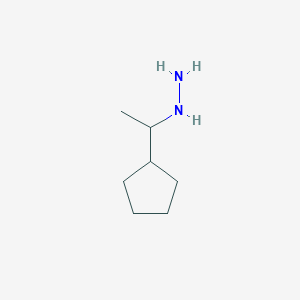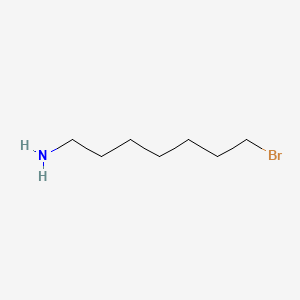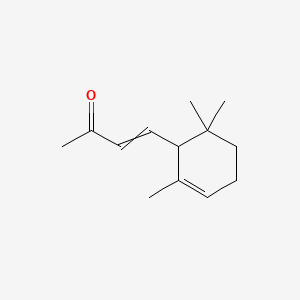![molecular formula C9H7FN2O B12436729 N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that features a fluorinated indole structure. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. The addition of a fluorine atom enhances the compound’s chemical properties, making it a valuable subject for research and application in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-fluoro-1H-indole with hydroxylamine under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as catalytic oxidative cross-coupling reactions. For instance, an iron chloride-catalyzed approach can be employed, where 6-fluoro-1H-indole reacts with appropriate precursors in a controlled environment to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins such as Pin1, forming strong hydrogen bonds that enhance its stability and activity . This interaction can disrupt cellular processes, leading to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives: These compounds share the fluorinated indole structure and exhibit similar biological activities.
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another fluorinated indole derivative with potent anticancer properties.
Uniqueness
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its fluorine atom enhances its chemical stability and reactivity, making it a valuable compound for research and application in various fields.
Propiedades
Fórmula molecular |
C9H7FN2O |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H |
Clave InChI |
CJKVHPKJDNKHQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NC=C2C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


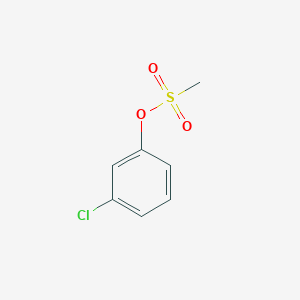
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
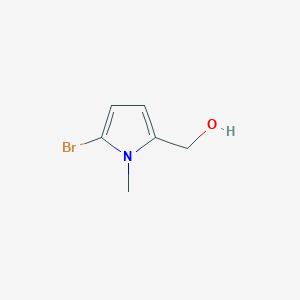
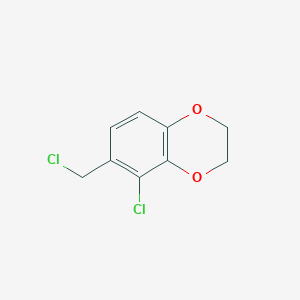
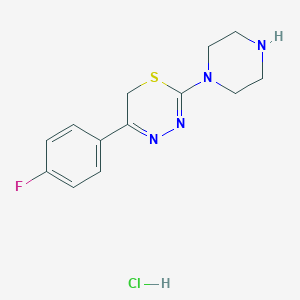
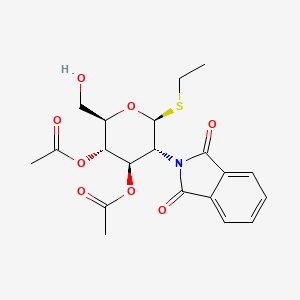
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
